Cucurbitacin L

Description

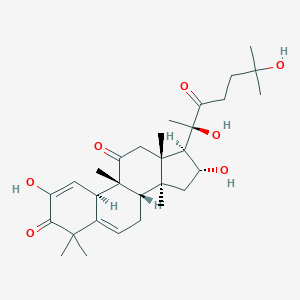

Structure

3D Structure

Properties

IUPAC Name |

(8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,13,17,19-20,23,31-32,36-37H,10-12,14-15H2,1-8H3/t17-,19-,20+,23+,27+,28-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGAXYFCLPQWOD-ILFSFOJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)CCC(C)(C)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149441 | |

| Record name | Cucurbitacin L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110-02-7 | |

| Record name | Cucurbitacin L | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1110-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitacin L | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001110027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cucurbitacin L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Tissue Specific Localization Within Plants

The concentration of cucurbitacins varies significantly among different parts of a plant. nih.govphcogrev.com They are often concentrated in the fruits and roots of mature plants. nih.govphcogrev.com In fruits, the highest concentration is typically reached upon maturity, while seeds generally contain very low levels of these compounds. nih.govphcogrev.com

Research on cucurbits like cucumber, melon, and watermelon has revealed that the biosynthesis of different cucurbitacins is regulated in a tissue-specific manner. nih.govnih.gov For example, in cucumber, the synthesis of Cucurbitacin C is regulated by different genes in the leaves, fruits, and roots. maxapress.com Similarly, in watermelon, the production of Cucurbitacin E is controlled by distinct regulatory genes in the fruit and roots. maxapress.com In melon, the genes responsible for Cucurbitacin B biosynthesis are co-expressed in various tissues. maxapress.commaxapress.com

Biosynthesis and Genetic Regulation of Cucurbitacins

Elucidation of Biosynthetic Pathways

The journey to synthesizing cucurbitacins begins with the mevalonate (B85504) (MVA) pathway. maxapress.com The initial substrate, acetyl-CoA, undergoes a series of enzymatic reactions to form 2,3-oxidosqualene (B107256). maxapress.com This linear molecule is the crucial branching point for the synthesis of most triterpenoids, including sterols and cucurbitacins. frontiersin.org

The pivotal step in forming the characteristic cucurbitane skeleton is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a dedicated oxidosqualene cyclase (OSC), specifically cucurbitadienol (B1255190) synthase, which produces the foundational precursor for all cucurbitacins: cucurbitadienol. frontiersin.orgresearchgate.net

Following the creation of the cucurbitadienol backbone, a series of tailoring reactions occur. These modifications, primarily hydroxylations and acetylations, are responsible for the immense diversity observed within the cucurbitacin family. nih.gov These reactions are catalyzed by various enzymes, most notably cytochrome P450 monooxygenases (CYP450s) and acyltransferases (ACTs). maxapress.comfrontiersin.org While the general pathway is understood, the precise sequence of enzymatic steps and the specific enzymes that lead to the formation of Cucurbitacin L from cucurbitadienol have not been fully elucidated. However, based on its chemical structure, its synthesis from the cucurbitadienol precursor would require several specific oxidation and hydroxylation steps at various carbon positions. nih.gov

A proposed general pathway leading to various cucurbitacins is outlined below.

Identification and Characterization of Biosynthetic Genes

Genomic and transcriptomic analyses in various Cucurbitaceae species like cucumber, melon, and watermelon have led to the identification of gene clusters responsible for cucurbitacin biosynthesis. nih.govfrontiersin.org These clusters typically contain the genes for the key enzymes: an oxidosqualene cyclase (Bi), several CYP450s, and an acyltransferase (ACT). maxapress.comfrontiersin.org For instance, in cucumber, a cluster on chromosome 6 contains nine genes involved in Cucurbitacin C synthesis. nih.gov Similarly, syntenic loci (regions of chromosomes that are conserved across different species) have been found in melon and watermelon for the biosynthesis of Cucurbitacin B and E, respectively. nih.govmaxapress.com

While the specific genes for this compound synthesis have not been definitively identified, they are presumed to be orthologs of the genes found in these characterized clusters. The functional differences would arise from variations in the CYP450 and ACT enzymes that perform the final tailoring steps. nih.gov

The first committed step in cucurbitacin biosynthesis is catalyzed by a specific type of oxidosqualene cyclase (OSC) known as cucurbitadienol synthase, encoded by the Bi gene. frontiersin.org This enzyme is distinct from the cycloartenol (B190886) synthase that channels 2,3-oxidosqualene towards phytosterol biosynthesis. nih.gov The expression of the Bi gene is a critical control point and is often directly regulated by transcription factors that govern bitterness in the plant. frontiersin.orgnih.gov Functional analysis in bitter melon (Momordica charantia) confirmed that the cucurbitadienol synthase (McCBS) is the responsible OSC for initiating cucurbitacin production. researchgate.net The presence and activity of this specific OSC are prerequisites for a plant to produce any type of cucurbitacin, including this compound.

Transcriptional Regulation of Biosynthesis

The biosynthesis of cucurbitacins is tightly controlled at the transcriptional level by specific transcription factors. nih.gov Studies have identified a family of basic helix-loop-helix (bHLH) transcription factors that act as master regulators of the biosynthetic gene clusters. nih.govnih.gov In cucumber, the transcription factor Bt controls bitterness in the fruit, while Bl regulates it in the leaves. nih.govnih.gov These factors directly activate the promoters of the Bi gene and the associated CYP450 and ACT genes, thereby turning on the entire pathway in a tissue-specific manner. nih.govmaxapress.com

Homologous bHLH transcription factors have been identified in melon (CmBt, CmBr) and watermelon (ClBt, ClBr), where they regulate the biosynthesis of Cucurbitacin B and E in different plant organs like the fruit and roots. nih.govmaxapress.com It is highly probable that the production of this compound in plants is governed by a similar set of tissue-specific bHLH transcription factors that regulate a unique combination of tailoring enzymes. nih.gov A recent study also identified a novel bHLH gene, Brp, which may be involved in regulating cucurbitacin biosynthesis in the roots of cucurbit crops. nih.gov

Inducibility of Cucurbitacin Biosynthesis in Response to External Stimuli

Cucurbitacin production is not static; it is an inducible defense mechanism that plants can ramp up in response to external threats. nih.gov Biotic stresses, such as herbivore feeding and pathogen attacks, are known triggers. nih.gov

Furthermore, abiotic stresses play a significant role in modulating the cucurbitacin biosynthetic pathway. frontiersin.org Research in cucumber and Luffa has shown that conditions like drought stress and the application of the plant hormone abscisic acid (ABA) lead to the up-regulation of key biosynthetic genes, including Bi, ACT, and various CYP450s. frontiersin.orgnih.gov This response is mediated by stress-responsive regulatory elements in the promoters of these genes. For instance, in Luffa, it was demonstrated that the ABA-response element binding factor 1 (AREB1) binds to the promoter of the Bi gene to activate its expression under stress conditions. frontiersin.orgnih.gov This inducibility is a conserved feature of the cucurbitacin defense system, suggesting that the biosynthesis of this compound would similarly be enhanced under environmental stress.

Isolation, Purification, and Advanced Analytical Methodologies for Cucurbitacin L

Extraction Procedures from Plant Matrix

The initial step in isolating Cucurbitacin L involves its extraction from the plant material, typically from members of the Cucurbitaceae family. mjcce.org.mk The choice of extraction method and solvent is critical for achieving high efficiency and yield.

Solvent-based extraction is the most common approach for obtaining cucurbitacins from plant tissues. The selection of solvents is guided by the semi-polar nature of these compounds. researchgate.net

Initial extraction is frequently performed using polar solvents like methanol (B129727) or ethanol, which are effective at solubilizing a broad range of compounds, including cucurbitacins and their glycosides. plantarchives.orgmdpi.com Maceration with continuous shaking or refluxing in 90% methanol are common procedures to create a crude extract. impactfactor.org

Following the initial extraction, a liquid-liquid partitioning or fractionation step is employed to purify the cucurbitacins from the crude extract. The crude methanolic or ethanolic extract is often suspended in water and then partitioned against a series of organic solvents of increasing polarity. Chloroform (B151607) has been identified as a particularly effective and selective solvent for partitioning cucurbitacins from the aqueous phase of an initial alcohol extract, owing to its high affinity for these compounds. plantarchives.orgmjcce.org.mkresearchgate.net This step effectively separates the moderately polar cucurbitacin aglycones, including this compound, from more polar impurities like sugars and highly polar glycosides, as well as non-polar compounds such as lipids and chlorophylls (B1240455) which are removed by a preliminary wash with solvents like hexane. impactfactor.orgnih.gov

Table 1: Common Solvents and Their Roles in this compound Extraction

| Solvent | Role in Extraction | Rationale |

|---|---|---|

| Methanol / Ethanol | Primary extraction | High polarity effectively extracts a wide range of metabolites, including cucurbitacin aglycones and glycosides from the plant matrix. mdpi.com |

| Hexane / Petroleum Ether | Defatting / Depigmentation | Removes non-polar compounds like lipids and chlorophylls from the crude extract. nih.gov |

| Chloroform | Liquid-Liquid Partitioning | Selectively extracts cucurbitacins from the aqueous suspension of the primary extract due to their high affinity for this solvent. plantarchives.orgmjcce.org.mk |

| Ethyl Acetate | Liquid-Liquid Partitioning | An alternative to chloroform for partitioning, also effective in isolating cucurbitacins. researchgate.netnih.gov |

| n-Butanol | Fractionation | Used in successive partitioning to isolate more polar compounds, potentially including cucurbitacin glycosides. impactfactor.org |

Chromatographic Separation Techniques

Following extraction and initial purification, various chromatographic techniques are essential for the fine separation and isolation of this compound from other co-extracted compounds, including other structurally similar cucurbitacins.

Open-column chromatography is a fundamental technique for the preparative separation of cucurbitacins from the concentrated solvent fractions (e.g., the chloroform fraction). plantarchives.orgnih.gov Silica (B1680970) gel is the most commonly used stationary phase for this purpose. nih.gov

The separation is typically achieved by applying the extract to the column and eluting with a solvent gradient of increasing polarity. A common gradient system involves starting with a less polar solvent like chloroform and gradually increasing the proportion of a more polar solvent like methanol. nih.gov Fractions are collected sequentially and monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC), to identify those containing the target compound, this compound. nih.gov Multiple column chromatography steps may be necessary to achieve the desired purity.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and quantitative analysis of this compound. plantarchives.org Its high resolution allows for the separation of closely related cucurbitacin analogues.

Reversed-phase (RP) HPLC is the most widely applied mode for cucurbitacin analysis. A C18 (ODS) column is the standard choice for the stationary phase. impactfactor.orgnih.gov The separation is based on the differential partitioning of the analytes between the non-polar stationary phase and a polar mobile phase. The mobile phase typically consists of a gradient mixture of water and an organic modifier, most commonly acetonitrile (B52724) or methanol. fabad.org.trresearchgate.net The elution starts with a high proportion of water, and the concentration of the organic solvent is gradually increased to elute compounds of increasing hydrophobicity. Detection is commonly performed using a UV detector, as the α,β-unsaturated ketone moiety present in the cucurbitane skeleton results in a characteristic UV absorption maximum around 230 nm. plantarchives.orgfabad.org.tr

Table 2: Representative HPLC Parameters for Cucurbitacin Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size) impactfactor.org |

| Mobile Phase | Gradient of Acetonitrile and Water impactfactor.orgresearchgate.net or Methanol and Water frontiersin.org |

| Flow Rate | Typically 0.3 - 1.2 mL/min impactfactor.orgfabad.org.trfrontiersin.org |

| Detection | UV at ~230 nm fabad.org.tr |

| Temperature | Ambient or controlled (e.g., 35°C) impactfactor.org |

This compound can also exist in the plant matrix as a more polar glycoside. These glycosidic forms can be effectively separated and analyzed using reversed-phase HPLC, often with modified gradient conditions to account for their increased polarity. Research has specifically reported the use of C18-based HPLC methods for the successful analysis of this compound glucosides in plant extracts. researchgate.net The elution of these more polar conjugates typically occurs earlier in the chromatogram under standard reversed-phase conditions compared to their corresponding aglycones.

High-Performance Thin-Layer Chromatography (HPTLC) serves as a rapid, efficient, and cost-effective method for the simultaneous screening and quantification of cucurbitacins in multiple samples. researchgate.nettandfonline.com It is an automated and more sophisticated form of TLC that provides better resolution and more accurate quantitative measurements. researchgate.net

Both normal-phase and reversed-phase HPTLC can be employed.

Normal-Phase HPTLC: Utilizes silica gel plates. A common mobile phase for separating cucurbitacins is a mixture of toluene (B28343) and ethyl acetate. researchgate.net

Reversed-Phase HPTLC: Uses C18-modified silica gel plates. A typical solvent system for this mode is a mixture of methanol and water. researchgate.net

After development, the plates are dried, and the separated compounds are visualized. Detection can be achieved by observing the quenching of fluorescence under UV light at 254 nm or by spraying with a derivatizing agent, such as vanillin-phosphoric acid or sulfuric acid in methanol, followed by heating to produce colored spots. fabad.org.trnih.gov Densitometric scanning of the plates allows for the quantification of this compound by comparing the peak area of the sample spot to that of a known standard. akjournals.com

Table 3: HPTLC Systems for Cucurbitacin Analysis

| HPTLC Mode | Stationary Phase | Example Mobile Phase (v/v) | Detection Method |

|---|---|---|---|

| Normal-Phase | Silica Gel | Toluene-Ethyl Acetate (25:75) researchgate.net | UV (254 nm), Densitometry |

| Reversed-Phase | RP-C18 Silica Gel | Methanol-Water (7:3) researchgate.net | UV (254 nm), Densitometry |

| Normal-Phase | Silica Gel | Chloroform-Methanol (9.5:0.5) akjournals.com | Sulfuric acid spray and heating nih.gov |

Structural Elucidation and Identification Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign all proton and carbon signals within the molecule, confirming its unique tetracyclic triterpenoid (B12794562) structure.

¹H-NMR spectra provide information on the chemical environment of each proton, including its neighboring atoms, through chemical shifts (δ) and coupling constants (J). For instance, ¹H-NMR spectra of this compound have been measured at 360 MHz in a pyridine-d₅ solvent. scite.ainih.gov These high-field analyses allow for the resolution and assignment of signals for ring and side-chain protons, as well as several hydroxy group signals. scite.ainih.gov

¹³C-NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. researchgate.netnih.gov Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, ultimately confirming the complete structure of this compound and its derivatives. nih.govresearchgate.net

¹H-NMR Spectroscopic Data for this compound

The following table presents the ¹H-NMR chemical shifts and coupling constants for this compound, which are instrumental in its structural determination. nih.govacs.org

| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|

| H-1α | 1.79 | br d |

| H-1β | 1.15 | t, 12.0 |

| H-2 | 4.90 | m |

| H-3 | 3.20 | d, 9.0 |

| H-6 | 5.88 | br s |

| H-7α | 2.50 | m |

| H-7β | 2.20 | m |

| H-8 | 2.99 | d, 9.0 |

| H-10 | 3.19 | s |

| H-12α | 2.78 | d, 15.0 |

| H-12β | 2.35 | d, 15.0 |

| H-15α | 2.64 | m |

| H-15β | 1.68 | m |

| H-16 | 5.02 | m |

| H-17 | 2.60 | m |

| H-20 | 3.15 | m |

| H-22 | 4.55 | d, 9.0 |

| H-23 | 2.10 | m |

| H-24 | 1.75 | m |

| H-26 | 1.28 | d, 7.0 |

| H-27 | 1.24 | d, 7.0 |

| H-28 | 1.43 | s |

| H-29 | 1.02 | s |

| H-30 | 1.62 | s |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for the detection and identification of this compound in complex plant extracts. nih.govwiley.comciklab.com This method combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and specific detection of mass spectrometry. frontiersin.orgrsc.org

For chromatographic separation, reversed-phase columns, such as a C18 column, are commonly used. nih.govfrontiersin.org Gradient elution is typically performed using a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, often with an additive such as formic acid to improve ionization. rsc.orgnih.gov

Mass spectrometric detection is frequently carried out using an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode. frontiersin.orgrsc.org The triterpene nucleus of cucurbitacins exhibits a general fragmentation pattern where the side-chain plays a key role. rsc.org A common fragmentation involves the cleavage of the C-20–C-22 bond in the side chain. rsc.org High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) provides accurate mass measurements, which aids in determining the elemental composition and confirming the identity of this compound and its derivatives. nih.govwiley.com

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy is a fundamental technique used for the preliminary identification and quantification of cucurbitacins, including this compound. The characteristic UV absorption of these compounds is due to the presence of specific chromophores in their structure.

Most cucurbitacins, possessing an α,β-unsaturated ketone in the A-ring or side chain, exhibit a distinct UV absorbance maximum (λmax) typically in the range of 228-234 nm. nih.gov This absorption is a key feature used to detect their presence in plant extracts during fractionation and purification processes. While the exact λmax can vary slightly between different cucurbitacins, this characteristic absorption band is a useful diagnostic tool for identifying compounds belonging to this class. nih.govresearchgate.net

Quantitative Determination Techniques

Accurate quantification of this compound in various matrices is essential for research and quality control. Spectrophotometric assays provide a relatively simple and accessible method for this purpose.

Spectrophotometric Assays

Spectrophotometric methods are widely used for the quantitative estimation of cucurbitacins. researchgate.net These assays can be based on direct UV measurement or on colorimetric reactions that produce a colored product, which is then measured.

In the direct UV method, the concentration of a cucurbitacin in a purified sample can be determined by measuring its absorbance at its specific λmax, such as 263.50 nm as has been used for Cucurbitacin E, and applying the Beer-Lambert law. researchgate.netsemanticscholar.org

Colorimetric assays involve reacting the compound with a specific reagent to produce a colored complex. For example, the phosphomolybdic acid (PMA) reaction method has been developed for the quantification of Cucurbitacin E. researchgate.netsemanticscholar.org In this assay, the cucurbitacin reacts with PMA, and the resulting colored product is measured at a specific wavelength, such as 400.40 nm. researchgate.net By creating a calibration curve with a known standard, the concentration of the cucurbitacin in an unknown sample can be accurately determined. researchgate.net These methods are valued for being relatively low-cost and suitable for routine laboratory use. researchgate.net

Ecological and Evolutionary Significance of Cucurbitacins

Role in Plant Defense Mechanisms Against Herbivores and Pathogens

Cucurbitacins are a key component of the plant's chemical defense arsenal, exhibiting a dual role that can deter generalist herbivores while attracting specialist ones. nih.govfrontiersin.org Their extreme bitterness often renders the plant unpalatable or toxic to a wide range of animals. frontiersin.org

Antifeedant and Detrimental Effects on Generalist Herbivores

For many generalist herbivores, cucurbitacins act as potent antifeedants and toxins. nih.govresearchgate.net The bitter taste is a primary deterrent, discouraging consumption by a variety of invertebrates and vertebrates. frontiersin.orgoup.com Ingestion of these compounds can negatively impact the growth, development, and survival of generalist insects. oup.com For instance, studies have shown that high cucurbitacin content can be toxic to lepidopteran larvae, beetles, and mites. oup.com This defensive trait is a classic example of an allomone, a chemical that benefits the producer by negatively affecting a receiving organism of a different species. acs.orguba.ar The effectiveness of cucurbitacins as a defense is highlighted by the fact that many generalist herbivores actively avoid plants containing high levels of these compounds. frontiersin.org

Attractant and Phagostimulant Properties for Specialized Herbivores

In a fascinating turn of co-evolution, the very compounds that repel generalist herbivores serve as attractants and feeding stimulants for a select group of specialized insects. frontiersin.orgnih.govresearchgate.net This is particularly true for certain chrysomelid beetles, such as those in the subtribe Diabroticina. nih.gov For these specialists, cucurbitacins are not a deterrent but a kairomone—a chemical that benefits the receiver. acs.orguba.arnih.gov These insects have evolved mechanisms to not only tolerate but also actively seek out plants containing cucurbitacins. nih.gov For example, beetles of the genus Acalymma are strongly attracted to the cucurbitacins present in the roots of cucurbit plants. frontiersin.org Similarly, cucurbitacins B and D have been identified as major phagostimulants for the leaf beetles Diabrotica speciosa and Cerotoma arcuate. oup.com

Specialized herbivores have developed sophisticated physiological mechanisms to handle the toxicity of cucurbitacins. nih.gov Some species are capable of sequestering these compounds from their host plants and storing them in their own bodies, a process that can provide them with a chemical defense against their own predators and pathogens. nih.govresearchgate.net For instance, adult beetles of certain Diabroticina species, including the generalist Diabrotica balteata and the specialist Acalymma vittatum, can sequester and detoxify cucurbitacins. nih.gov The sequestered compounds can be distributed throughout the insect's body, including the hemolymph and gut, and can even be transferred to their eggs, offering protection to the next generation. nih.gov One of the detoxification methods employed by insects like Diabrotica species involves glycosylation, a process that adds a carbohydrate unit to the toxin's structure, which can reduce its passive penetration into the intestinal wall. cornell.edu

| Herbivore Type | Effect of Cucurbitacins | Example Insect(s) |

| Generalist | Antifeedant, Toxic | Lepidopteran larvae, Mites |

| Specialist | Attractant, Phagostimulant | Acalymma spp., Diabrotica spp. |

Induced Chemical Defenses in Plants

Plants can exhibit both constitutive (always present) and induced (produced in response to an attack) defenses. While cucurbitacins are often considered constitutive defenses, some studies suggest they can also be induced. nih.gov The induction of cucurbitacin biosynthesis, however, appears to be contingent on several factors, including the plant species, the type of tissue damaged, and the specific herbivore involved. nih.gov For example, feeding by spider mites has been shown to induce increased levels of cucurbitacins in cucumber cotyledons and systemically in new leaves. nih.gov In contrast, herbivory by certain beetle larvae did not lead to an increase in cucurbitacin concentrations in cucumber roots and leaves. nih.gov Research on wild and domesticated squash has shown that while belowground herbivory did not increase cucurbitacin levels in the roots, it did trigger the expression of genes involved in cucurbitacin biosynthesis. nih.gov This suggests a complex regulatory system for cucurbitacin production in response to herbivory. nih.gov

Inter-species Interactions and Community Dynamics

The presence and concentration of cucurbitacins in a plant can have cascading effects on the broader ecological community. ntnu.edumaine.edu By selectively filtering herbivores—deterring generalists and attracting specialists—cucurbitacins shape the insect community associated with a particular plant. maine.edu This, in turn, can influence the predators and parasitoids that feed on these herbivores. oup.com The dynamic interplay between plants, herbivores, and their natural enemies, mediated by plant chemistry, is a cornerstone of community dynamics. ntnu.edulibretexts.org Changes in community structure can occur over time due to variations in these interactions. libretexts.org For example, the presence of specialist herbivores that sequester cucurbitacins can create a chemically defended food source, potentially altering the foraging behavior of predators.

Evolutionary Adaptations and Convergent Evolution

The evolution of cucurbitacin biosynthesis is a key adaptation for defense in the Cucurbitaceae family. nih.gov The dual role of these compounds as both repellents and attractants has driven a co-evolutionary arms race between plants and insects. nih.gov Plants evolve novel cucurbitacin profiles, while specialist herbivores evolve mechanisms to overcome these defenses. oup.com Interestingly, the ability to feed on cucurbitacin-containing plants appears to have evolved independently in different insect lineages, a phenomenon known as convergent evolution. brill.com This is supported by the fact that cucurbitacin feeding is observed in spatially isolated rootworm taxa. brill.com Furthermore, the biosynthesis of cucurbitacins itself has evolved convergently in different plant families, with different biosynthetic pathways leading to the same class of defensive compounds. researchgate.net This highlights the strong selective pressure exerted by herbivores, leading to similar defensive solutions in unrelated plant groups. pnas.org The process of domestication has also played a role, with human selection for less bitter fruits leading to the independent loss of cucurbitacins in several domesticated Cucurbita species. frontiersin.org

Independent Evolutionary Origins of Cucurbitacin Production

Cucurbitacins, a class of highly oxygenated tetracyclic triterpenoids, are well-known for their bitter taste and toxicity, primarily serving as a defense mechanism for plants against herbivores. oup.com While they are most famously found in the Cucurbitaceae family, they also appear in several other taxonomically distant plant families, including Brassicaceae, and even in some mushrooms and marine mollusks. oup.comfrontiersin.org This scattered distribution across the plant kingdom points to multiple, independent evolutionary origins of cucurbitacin biosynthesis. oup.comfrontiersin.org

Research demonstrates that the biosynthetic pathways for cucurbitacins have evolved convergently, meaning similar traits appeared independently in separate lineages rather than through divergence from a common ancestral pathway. oup.comnih.govresearchgate.net A key example of this is seen when comparing the pathways in the Cucurbitaceae family with those in Iberis amara of the Brassicaceae family. oup.com Studies have unraveled the evolutionary origins of these insect-deterrent compounds in I. amara, identifying the specific enzymes involved. oup.comnih.gov

The biosynthesis of cucurbitacins begins with the conversion of 2,3-oxidosqualene (B107256) to the precursor cucurbitadienol (B1255190), a reaction catalyzed by an oxidosqualene cyclase (OSC) encoded by the bitter (Bi) gene. mdpi.com From there, a series of modifications, primarily hydroxylations and acetylations catalyzed by cytochrome P450 enzymes (CYPs) and acyltransferases (ACTs), create the vast diversity of cucurbitacin compounds. frontiersin.orgmdpi.com

Key findings highlight the independent recruitment of enzymes for this pathway in different plant families:

Different Enzymes for the Same Function: In Iberis amara (Brassicaceae), two specific cytochrome P450s, CYP708A16 and CYP708A15, are responsible for the C16 and C22 hydroxylation of the cucurbitadienol backbone, respectively. nih.gov These are enzymatic steps not previously reported in the well-studied pathways of the Cucurbitaceae family. nih.gov This indicates that different CYPs were recruited to perform similar chemical modifications in different plant lineages. oup.com

Genomic Organization: In cucurbits like cucumber and melon, the genes for cucurbitacin biosynthesis are often organized into highly conserved gene clusters. mdpi.comnih.gov In contrast, the homologous genes in I. amara are not clustered in the same organized manner, suggesting a different evolutionary assembly of the pathway. oup.comnih.gov For instance, the genes for cucurbitadienol synthase (IaCPQ) and a CYP enzyme in I. amara are located on the same scaffold but are separated by a large distance of over 100 kilobases. oup.comnih.gov

This phenomenon of convergent evolution, where different plant families have independently evolved the ability to produce these complex defensive compounds using different genetic toolkits, provides significant insight into the recurrent evolution and chemical diversification of plant defenses. oup.comresearchgate.net

Impact of Plant Domestication on Defense Chemistry

Table 1: Cucurbitacin Levels in Wild vs. Domesticated Squash

Comparison of cucurbitacin concentrations in the roots and cotyledons of wild populations and domesticated varieties of Cucurbita argyrosperma. Data is presented as micrograms per gram of fresh weight (µg/g FW).

| Variety Type | Plant Part | Cucurbitacin Concentration (µg/g FW) |

|---|---|---|

| Wild Populations | Roots | ~150 - 450 |

| Wild Populations | Cotyledons | ~1500 - 3000 |

| Domesticated Varieties | Roots | Virtually none detected |

| Domesticated Varieties | Cotyledons | Very low amounts to none detected |

Structure Activity Relationship Studies and Derivatization Strategies in Vitro

Correlation of Chemical Structure with Biological Activity

The biological activity of cucurbitacins is intrinsically linked to their complex stereochemistry and the presence of various functional groups. While extensive research has focused on prominent members like cucurbitacins B and E, studies on Cucurbitacin L and its glycosides provide valuable insights into its structure-activity relationship (SAR).

A key derivative, this compound 2-O-β-D-glucopyranoside (CLG), also known as bryoamaride, has demonstrated notable cytotoxic effects. In a study involving human colon adenocarcinoma cells (HT-29), CLG was found to induce apoptosis. This activity was linked to the regulation of reactive oxygen and nitrogen species, suggesting that the compound's mechanism of action involves the modulation of cellular oxidative stress. nih.gov

The presence of a glycoside moiety at the C2 position appears to be a critical determinant of biological activity, though its effect can vary between different cucurbitacin skeletons. For instance, while the 2-O-glucoside of cucurbitacin D reportedly loses significant anticancer activity compared to its aglycone parent, this compound 2-O-β-D-glucopyranoside retains potent cytotoxic properties. nih.govmdpi.com This highlights that the interplay between the core triterpenoid (B12794562) structure and the attached sugar group is crucial and not always predictable.

General SAR studies on the broader cucurbitacin class offer clues that are likely relevant to this compound. For example, the α,β-unsaturated carbonyl group in the side chain is often considered essential for the cytotoxicity of these compounds. researchgate.net Furthermore, subtle changes in the core skeleton, such as the addition of a hydroxyl group at carbon 11, have been shown to result in a loss of anti-STAT3 activity in other cucurbitacins, a key signaling pathway targeted by these molecules. nih.gov Conversely, the conversion of a carbonyl group at C3 to a hydroxyl group can lead to a loss of anti-JAK2 activity. nih.gov These findings underscore the high degree of structural specificity required for their biological actions.

Identification of Pharmacophores and Key Structural Motifs

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. While dedicated pharmacophore modeling studies for this compound are not extensively documented, key structural motifs can be inferred from its known biological activities and by analogy with more studied cucurbitacins.

The core tetracyclic skeleton, a 19-(10→9β)-abeo-10α-lanost-5-ene structure, serves as the fundamental scaffold. mdpi.com Key features likely contributing to the pharmacophoric profile of this compound and its derivatives include:

The α,β-unsaturated ketone moiety: This feature, typically present in the side chain, is a Michael acceptor and is widely considered crucial for the covalent binding of cucurbitacins to biological targets, such as the thiol groups of cysteine residues in proteins. researchgate.net This interaction is believed to be a primary mechanism for their potent bioactivity.

Oxygenation Pattern: The specific arrangement of hydroxyl and carbonyl groups on the tetracyclic rings and the side chain is critical for defining the molecule's interaction with target proteins. The hydroxyl group at C16 and the carbonyl at C11 are characteristic features that influence the molecule's conformation and binding affinity.

The Glycoside Moiety (in CLG): The presence of the 2-O-β-D-glucopyranoside in CLG introduces a bulky, hydrophilic group that significantly alters the molecule's solubility, cell permeability, and potential interactions with cell surface receptors or transporters, thereby modulating its biological activity. mdpi.comresearchgate.net

The combination of a rigid steroidal core with a flexible, reactive side chain, adorned with a specific pattern of hydrogen bond donors and acceptors, constitutes the likely pharmacophore of this compound.

Strategies for Chemical Modification and Analogue Synthesis

The chemical modification of natural products like cucurbitacins is a key strategy for developing new therapeutic agents with improved potency, selectivity, and reduced toxicity. mdpi.com While the synthesis of this compound derivatives has been less explored compared to cucurbitacins B and E, general strategies can be applied.

One potential route for generating this compound analogues stems from its biosynthetic relationship with other cucurbitacins. It has been noted that specific modifications to Cucurbitacin E can lead to the formation of this compound. wikipedia.org This suggests that semi-synthetic strategies starting from more abundant cucurbitacins could be a viable approach.

Key sites for chemical modification on the this compound scaffold would likely include:

The C2 Hydroxyl Group: This position is a common site for glycosylation, as seen in bryoamaride. nih.gov It could also be a target for esterification or etherification to modulate the compound's lipophilicity and pharmacokinetic properties.

The C16 Hydroxyl Group: Acylation at this position has been explored in other cucurbitacins, such as Cucurbitacin B. While this modification often reduces toxicity to normal cells, it can also decrease the desired cytotoxic activity against cancer cells. researchgate.net

The Side Chain Carbonyl Group: Modification of the α,β-unsaturated ketone can significantly impact cytotoxicity. Reduction of the double bond or modification of the ketone could be used to fine-tune the reactivity and selectivity of the compound.

The synthesis of novel derivatives would allow for a systematic exploration of the structure-activity relationships, potentially leading to the identification of analogues with superior therapeutic profiles. For example, creating a series of different glycosides or esters at the C2 position could elucidate the optimal properties for activity against specific cell lines.

Advanced Research Methodologies and Experimental Models

In Vitro Cell Line Models for Bioactivity Screening

In vitro cell line models are fundamental tools for the initial screening and characterization of the biological activities of compounds like Cucurbitacin L. Various studies have utilized a range of human cancer cell lines to evaluate its cytotoxic and anti-proliferative effects. For instance, the cytotoxic potential of this compound has been observed in HeLa and KB human cell cultures, with IC50 values ranging from 0.005 to 1 µg/ml. researchgate.net Other cucurbitacins, such as Cucurbitacin B, have demonstrated efficacy in inhibiting the proliferation of prostate stromal cells (WPMY-1) and fibroblasts (HPRF). mdpi.com Similarly, Cucurbitacin E has been shown to possess anti-proliferative effects in MCF7 breast cancer cells. researchgate.net The cytotoxic activities of various cucurbitacins have also been assessed against colon cancer cell lines like HT29 and Caco-2. mdpi.com

Interactive Table: Cell Lines Used in Cucurbitacin Research

| Cell Line | Cancer Type | Compound Studied | Observed Effect |

|---|---|---|---|

| HeLa | Cervical Cancer | This compound | Cytotoxicity researchgate.net |

| KB | Oral Carcinoma | This compound | Cytotoxicity researchgate.net |

| WPMY-1 | Prostate Stromal Cells | Cucurbitacin B | Inhibition of proliferation mdpi.com |

| HPRF | Prostate Fibroblasts | Cucurbitacin B | Inhibition of proliferation mdpi.com |

| MCF7 | Breast Cancer | Cucurbitacin E | Anti-proliferative effects researchgate.net |

| HT29 | Colon Cancer | Cucurbitacins | Cytotoxicity mdpi.com |

| Caco-2 | Colon Cancer | Cucurbitacins | Cytotoxicity mdpi.com |

| U-CH1, MUG-Chor1, UM-Chor1 | Chordoma | Cucurbitacin B | Reduction in cell viability nih.gov |

| A549 | Lung Adenocarcinoma | Cucurbitacin E | Cell cycle arrest, apoptosis nih.gov |

Molecular Biology Techniques for Pathway Analysis

To delve deeper into the mechanisms underlying the observed bioactivities of this compound and related compounds, researchers employ a variety of molecular biology techniques to analyze cellular pathways.

Gene Expression Analysis (e.g., RT-PCR, Microarray)

Gene expression analysis provides critical insights into how cucurbitacins modulate cellular function at the transcriptional level. Techniques like real-time quantitative polymerase chain reaction (RT-qPCR) and microarray analysis have been pivotal in these investigations.

For example, RT-qPCR has been used to determine the relative mRNA levels of genes involved in the p53 signaling pathway following treatment with Cucurbitacin B in WPMY-1 cells. mdpi.com This analysis revealed significant downregulation of MDM2 and CCND1 gene levels. mdpi.com Similarly, in non-small cell lung cancer (NSCLC) H1299 cells, Cucurbitacin B was shown to alter the mRNA expression of genes like p16INK4A, p21CIP1/WAF1, c-MYC, K-RAS, and hTERT. aacrjournals.org

Microarray analysis offers a broader view of gene expression changes. In chordoma cell lines treated with Cucurbitacin B, microarray analysis revealed the upregulation of protein refolding pathways and downregulation of protein glycosylation pathways. nih.gov Another study using microarray analysis on HNSCC-CD44+ALDH1+ cells treated with Cucurbitacin I identified 987 differentially expressed genes. researchgate.net Furthermore, RNA sequencing of tongue squamous cell carcinoma cells treated with Cucurbitacin B identified 90 upregulated and 87 downregulated long non-coding RNAs. frontiersin.org

Protein Expression and Phosphorylation Analysis (e.g., Western Blot)

Western blot analysis is a cornerstone technique for examining changes in protein expression and phosphorylation states, providing a direct link between gene expression and cellular function. This method has been extensively used to study the effects of cucurbitacins on various signaling pathways.

Studies have shown that Cucurbitacin B can inhibit the phosphorylation of STAT3, a key protein in cell signaling, in A549 lung cancer cells. spandidos-publications.com It also affects the expression of downstream targets like cyclin B1 and Bcl-2. spandidos-publications.com In another study, Cucurbitacin B was found to downregulate the phosphorylation of FAK and paxillin (B1203293) in MDA-MB-231 breast cancer cells. cjnmcpu.com Furthermore, Western blot analysis has been employed to detect the expression of apoptosis-related proteins such as Bcl-2, Bax, and cleaved Caspase-3 in MB49 bladder cancer cells treated with Cucurbitacin B. nih.gov

Phosphorylation is a critical regulatory mechanism, and its analysis reveals the activation state of signaling pathways. For instance, Cucurbitacin E treatment of Caco-2 cells led to a decrease in the phosphorylation of cofilin, indicating its activation. frontiersin.org Similarly, the phosphorylation status of proteins in the PI3K-Akt signaling pathway, such as Akt, mTOR, and BAD, has been assessed using phospho-protein arrays and Western blotting in response to Cucurbitacin B. nih.gov

Biochemical Assays for Enzyme Activity and Protein Interactions

Biochemical assays are crucial for determining the direct effects of compounds on enzyme activity and their interactions with specific proteins. In the context of cucurbitacin research, these assays have provided valuable information on their molecular targets.

Enzymatic assays have been used to study the activity of various enzymes in the presence of cucurbitacins. For instance, in vitro enzymatic assays were performed to identify the functions of acetyltransferases (ACTs) and UDP-glucosyltransferase (UGT) in cucurbitacin biosynthesis, confirming their ability to modify the cucurbitacin skeleton. nih.govresearchgate.net Other studies have assayed the activity of enzymes like catalase, invertase, and polyphenol oxidase from cucumber extracts. cabidigitallibrary.org

Protein interaction studies have also been informative. For example, fluorescence spectroscopy and circular dichroism have been used to investigate the interaction of cucurbitacins with human serum albumin (HSA), revealing strong binding affinities. mdpi.com Molecular docking studies, a computational biochemical assay, have been employed to predict the interaction between Cucurbitacin B and proteins like JAK1 and JAK2. arabjchem.org

Microscopy Techniques for Cytoskeletal Visualization

The cytoskeleton is a known target of cucurbitacins, and microscopy techniques are indispensable for visualizing the morphological changes induced by these compounds.

Confocal microscopy has been used to observe the dose-dependent effects of cucurbitacins D, E, and I on the actin cytoskeletal structures in MCF7 breast cancer cells. researchgate.net Staining with fluorescently-labeled phalloidin, which binds to F-actin, allows for the visualization of rearrangements in the actin network. researchgate.net Similarly, microscopy has been used to observe changes in the cytoskeleton of platelets treated with cucurbitacins, revealing alterations in actin polymerization. nih.gov The use of GFP-fusion proteins, such as C-moesin-GFP, enables the live-cell imaging of dynamic changes in the actin cytoskeleton. nih.gov Advanced techniques like high-resolution field emission scanning electron microscopy (FESEM) have provided detailed images of cytoskeletal structures in various organisms. gadelhalab.co.uk

Interactive Table: Research Methodologies and Key Findings for this compound

| Methodology | Key Application in Cucurbitacin Research | Example Finding |

|---|---|---|

| In Vitro Cell Line Models | Screening for cytotoxic and anti-proliferative activity | This compound exhibits cytotoxicity against HeLa and KB cells. researchgate.net |

| RT-PCR | Quantifying changes in specific gene expression | Cucurbitacin B downregulates MDM2 and CCND1 mRNA in WPMY-1 cells. mdpi.com |

| Microarray Analysis | Genome-wide analysis of gene expression changes | Cucurbitacin B upregulates protein refolding pathways in chordoma cells. nih.gov |

| Western Blot | Analyzing protein expression and phosphorylation | Cucurbitacin B inhibits STAT3 phosphorylation in A549 cells. spandidos-publications.com |

| Biochemical Assays | Determining enzyme activity and protein binding | Cucurbitacins bind to human serum albumin with high affinity. mdpi.com |

Future Research Directions for Cucurbitacin L

Elucidation of Cucurbitacin L-Specific Molecular Targets and Mechanisms

A critical avenue for future research is the precise identification of the molecular targets and mechanisms of action specific to this compound. While the broader class of cucurbitacins is known to interact with various cellular pathways, detailed investigations into the unique interactions of this compound are necessary.

One area of focus should be on its apoptogenic, or apoptosis-inducing, effects. For instance, a derivative, this compound 2-O-β-glucoside (CLG), isolated from Citrullus lanatus var. citroides, has demonstrated cytotoxic effects on human colon cancer cells (HT-29) nih.gov. Future studies should aim to unravel the specific proteins and signaling cascades that this compound modulates to initiate programmed cell death. Research indicates that the apoptogenic effects of CLG on HT-29 cells are linked to its ability to suppress reactive oxygen and nitrogen species nih.gov. This suggests that the anti-inflammatory and antioxidant properties of this compound may be key to its activity against colon tumorigenesis nih.gov. Further investigation is needed to determine if this compound itself, and not just its glucoside, shares these mechanisms and to identify the direct molecular binding partners involved in this process.

Comprehensive Biosynthetic Pathway Reconstruction for this compound

The biosynthetic pathways for several major cucurbitacins, such as B, C, and E, have been partially elucidated in various Cucurbitaceae species researchgate.netmaxapress.commaxapress.com. These pathways typically begin with the cyclization of 2,3-oxidosqualene (B107256) to form the cucurbitadienol (B1255190) skeleton, which is then modified by a series of cytochrome P450 enzymes (CYP450s) and acyltransferases (ACTs) nih.govfrontiersin.org.

However, the specific enzymatic steps leading to the formation of this compound remain unknown. Future research should focus on identifying the specific genes and enzymes responsible for the unique structural features of this compound. This could be achieved through a combination of genomic, transcriptomic, and metabolomic analyses of plants known to produce this compound. Pinpointing the specific CYP450s and other modifying enzymes will be crucial for understanding its natural production and for enabling its synthesis through biotechnological methods.

Development of Sustainable Production Methods for this compound

The natural abundance of many cucurbitacins is often low and variable, posing a challenge for their large-scale production for research and potential therapeutic applications nih.gov. Consequently, a significant future research direction is the development of sustainable and scalable production methods for this compound.

Once the biosynthetic pathway is fully understood, metabolic engineering in microbial or plant-based systems could offer a promising alternative to chemical synthesis or extraction from natural sources. Researchers have proposed introducing entire cucurbitacin biosynthetic pathways into yeast for rapid and efficient synthesis through fermentation maxapress.commaxapress.com. Similar strategies could be applied to this compound. Additionally, optimizing cultivation and extraction techniques from natural plant sources remains a viable area of investigation mdpi.comresearchgate.net.

Integration of Multi-Omics Approaches in this compound Research

To gain a holistic understanding of the biological effects of this compound, the integration of multiple "omics" technologies is essential. This includes genomics, transcriptomics, proteomics, and metabolomics. Such approaches have become increasingly important in elucidating the complex molecular mechanisms of plant-derived compounds frontiersin.orgfrontiersin.orgnih.gov.

For this compound, multi-omics studies could be applied to cell lines or model organisms to map the global changes in gene expression, protein levels, and metabolite profiles following treatment. This would provide a comprehensive view of the pathways perturbed by this compound, potentially revealing novel mechanisms of action and identifying biomarkers of its activity. This systems-level perspective is crucial for understanding its effects in a broader biological context nih.gov.

Exploration of Synergistic Bioactivities of this compound with Other Compounds

The synergistic effects of combining cucurbitacins with other therapeutic agents have been a subject of interest in cancer research nih.govmdpi.comnih.gov. Studies have shown that some cucurbitacins can enhance the efficacy of conventional chemotherapy drugs mdpi.com.

Future research should explore the potential synergistic bioactivities of this compound when used in combination with other natural compounds or existing pharmaceuticals. Investigating these combinations could reveal enhanced therapeutic effects, potentially allowing for lower doses and reduced side effects. This line of inquiry is crucial for developing novel and more effective treatment strategies for various diseases nih.govnih.gov.

Advanced Computational and In Silico Studies for Mechanism Prediction

Advanced computational and in silico methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting the molecular targets and mechanisms of action of natural compounds recentscientific.combenthamdirect.comnih.gov. These approaches can provide insights into the binding affinities and interactions between a ligand, such as this compound, and its potential protein targets frontiersin.org.

Q & A

Q. What are the primary natural sources of Cucurbitacin L, and how is it isolated for experimental use?

this compound is a triterpenoid primarily sourced from plants in the Cucurbitaceae family. Extraction involves solvent-based methods (e.g., ethanol or methanol) followed by chromatographic purification (e.g., HPLC or TLC). For laboratory use, standardized protocols recommend lyophilization and storage at 0–6°C to maintain stability .

Q. What in vitro assays are recommended for initial assessment of this compound’s cytotoxic effects?

The MTT assay is widely used to evaluate cytotoxicity, measuring mitochondrial activity in cancer cell lines (e.g., NSCLC A549 or HCT116 colon cancer cells). Complementary assays include:

Q. Which signaling pathways are primarily targeted by this compound in cancer cells?

this compound modulates pathways critical for cancer survival, including:

- PI3K/AKT/mTOR : Suppression reduces cell proliferation and induces apoptosis.

- JAK-STAT3 : Inhibition disrupts tumor microenvironment signaling.

- MAPK/ERK : Context-dependent effects observed (e.g., ERK phosphorylation without survival impact in colon cancer) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s dual role in stress kinase activation (e.g., ERK phosphorylation vs. lack of survival impact)?

- Experimental design : Use pathway-specific inhibitors (e.g., PD98059 for ERK) alongside this compound to isolate downstream effects.

- Multi-parametric analysis : Combine phosphoproteomics (e.g., Western blot for p-ERK) with functional assays (MTT, apoptosis) to distinguish signaling activation from phenotypic outcomes .

- Cell-type specificity : Compare responses across cancer models (e.g., lung vs. colon) to identify context-dependent mechanisms .

Q. What methodologies are optimal for elucidating the interplay between this compound and PI3K/AKT/mTOR pathways?

- Pharmacological inhibition : Co-treatment with PI3K inhibitors (e.g., LY294002) to assess synergistic effects .

- siRNA knockdown : Target pathway components (e.g., AKT or Sestrin-3) to validate dependency .

- Transcriptomic profiling : RNA-seq to identify downstream genes regulated by this compound-mediated PI3K suppression .

Q. How should multi-omics approaches be integrated to characterize this compound’s polypharmacological effects?

- Proteomics : Quantify phosphorylation changes in signaling nodes (e.g., STAT3, eIF-2α) via mass spectrometry .

- Metabolomics : Assess shifts in glycolysis or TCA cycle intermediates linked to apoptosis.

- Network pharmacology : Use bioinformatics tools (e.g., STRING) to map compound-target interactions across pathways .

Methodological Best Practices

Q. How should researchers address variability in effective concentrations reported across studies?

- Dose-response curves : Test a wide range (e.g., 0.1–10 µM) to establish IC₅₀ values specific to cell lines.

- Standardized protocols : Adopt CONSORT-like guidelines for reporting concentrations, exposure times, and cell passage numbers .

- Replication : Validate findings in ≥3 independent experiments with technical triplicates .

Q. What controls are essential for ensuring reproducibility in this compound experiments?

- Negative controls : Vehicle-treated cells (e.g., DMSO at matching dilutions).

- Positive controls : Known pathway inhibitors (e.g., STAT3 inhibitor Stattic) or cytotoxic agents (e.g., cisplatin).

- Purity verification : NMR or HPLC to confirm compound integrity before assays .

Data Interpretation and Reporting

Q. How can contradictory findings on this compound’s pro-survival vs. pro-apoptotic effects be reconciled?

- Time-course studies : Evaluate outcomes at multiple timepoints (e.g., 6–72 hours) to capture dynamic effects.

- Single-cell analysis : Use flow cytometry or live-cell imaging to detect heterogeneous responses within populations .

- Meta-analysis : Compare datasets across published studies to identify consensus mechanisms .

Q. What criteria should guide the selection of in vivo models for this compound studies?

- Tumor xenografts : Use immunocompromised mice (e.g., NOD/SCID) implanted with relevant cancer cell lines.

- Pharmacokinetics : Monitor plasma half-life and tissue distribution via LC-MS.

- Toxicity profiling : Assess liver/kidney function and immune responses to establish safety margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.